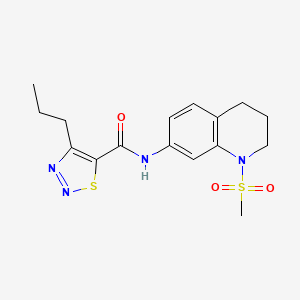
N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various scientific research fields. This compound integrates several functional groups, making it a unique target for synthesis and analysis. It is primarily used for its biochemical properties and potential therapeutic applications.
科学研究应用
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic reactions.
Biology: : Employed in studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory or anticancer agents.
Industry: : Utilized in the development of materials with specific electronic or photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically begins with the preparation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is synthesized through a cyclization reaction of the appropriate sulfonylated amine. The next step involves the construction of the 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, often through a series of diazotization reactions followed by nucleophilic substitution. The final step is coupling these two intermediates under suitable conditions, such as using a coupling agent like EDCI or DCC in a solvent like DMF or DMSO, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced using batch or continuous flow methods, depending on the scale. Process optimization focuses on yield improvement, waste reduction, and cost-efficiency. The use of catalysts, reaction optimization, and automation are key factors in industrial synthesis.
化学反应分析
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions typically at the sulfur or nitrogen atoms.
Reduction: : Reduction reactions may target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: : The compound is susceptible to nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions vary, with temperatures often ranging from -78°C for cryogenic reactions to 150°C for high-temperature processes.
Major Products
The major products depend on the type of reaction. For oxidation, sulfoxide or sulfone derivatives are common. Reduction usually yields dihydro derivatives, and substitution reactions yield a variety of substituted thiadiazole products.
作用机制
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity or modulate receptor function, affecting various biochemical pathways. Its effects are mediated through interactions with active sites or allosteric sites on these targets.
相似化合物的比较
Compared to similar compounds like 1,2,3-thiadiazoles and tetrahydroquinoline derivatives, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combined functional groups. This combination imparts distinct chemical reactivity and biological activity. Similar compounds include:
1,2,3-Thiadiazole-5-carboxamide derivatives
Tetrahydroquinoline derivatives
属性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-5-13-15(24-19-18-13)16(21)17-12-8-7-11-6-4-9-20(14(11)10-12)25(2,22)23/h7-8,10H,3-6,9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZVLHKOGVTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
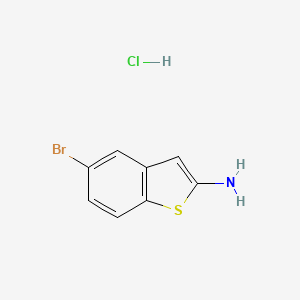
![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)
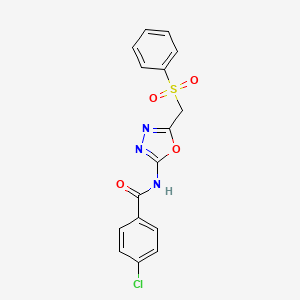
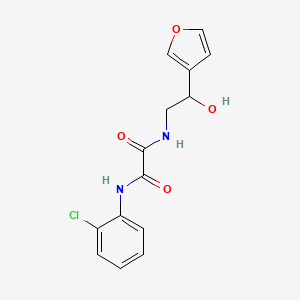
![4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one](/img/structure/B2360946.png)
![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)
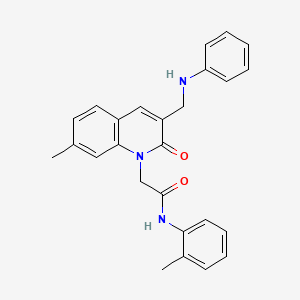
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2360951.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
